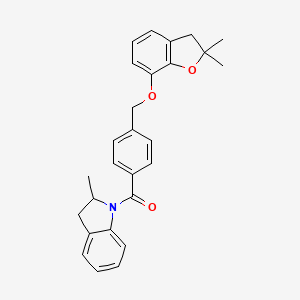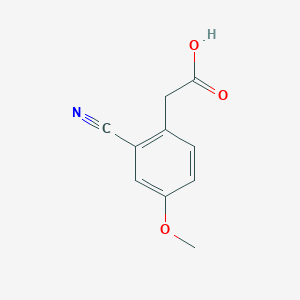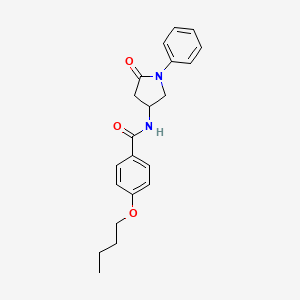
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can involve various chemical reactions and processes, and is often detailed in scientific literature .Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and composition of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can involve carrying out various reactions and using analytical techniques to study the products .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. Techniques like thermal analysis could be used .Scientific Research Applications
Synthesis and Anticancer Properties
A significant area of research has been the design and synthesis of novel compounds with potential anticancer properties. Studies have shown the synthesis of various derivatives related to N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide, demonstrating cytotoxicity on cancer cell lines such as PANC-1, HepG2, and MCF7. These compounds were characterized using techniques like LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. The cytotoxicity was measured using the MTT assay, indicating that some derivatives exhibited high cytotoxicity on specific cell lines, suggesting potential anticancer applications (Vinayak et al., 2014).
Structural Characterization and Activity Studies
Research has also been conducted on the structural characterization and activity studies of derivatives. For example, an NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provided insights into its structural properties through 1H and 13C NMR signals, including isomer ratios and coupling constants. This detailed structural elucidation helps in understanding the chemical behavior and potential biological activities of such compounds (Li Ying-jun, 2012).
Antimicrobial Activities
Another research direction is the evaluation of antimicrobial activities. Synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, and subsequent evaluation for antimicrobial activities have been explored. These studies found that some derivatives showed good or moderate activity against selected microbial species, indicating potential for further development as antimicrobial agents (Bayrak et al., 2009).
Computational and Pharmacological Evaluation
Further research has focused on computational and pharmacological evaluations of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies employ docking against various targets and investigate compounds for their potential in various biological activities, showing promising results in several assays (Faheem, 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-18(12-16-7-4-10-27-16)22-17-8-2-1-5-14(17)11-19-23-20(24-26-19)15-6-3-9-21-13-15/h1-10,13H,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDFUGRLYGBAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2558151.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2558153.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2558159.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2558160.png)
![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2558163.png)


